molecular formula C9H10O3 B1265540 (4-Methylphenoxy)acetic acid CAS No. 940-64-7

(4-Methylphenoxy)acetic acid

Cat. No. B1265540
CAS RN: 940-64-7
M. Wt: 166.17 g/mol
InChI Key: SFTDDFBJWUWKMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to (4-Methylphenoxy)acetic acid, such as 2-(4-fluorophenoxy) acetic acid, involves refluxing starting materials like 4-fluoro-phenol with ethyl chloroacetate in acetone as a solvent. This process elucidates the general approach towards synthesizing phenoxyacetic acid derivatives through refluxing and condensation reactions, showcasing the versatility and reactivity of the phenoxyacetic acid framework (Prabhuswamy et al., 2021).

Molecular Structure Analysis

The molecular structure of phenoxyacetic acid derivatives, including (4-Methylphenoxy)acetic acid, reveals interesting aspects of their crystallography. For instance, (2-Methyl­phenoxy)­acetic acid shows dimeric hydrogen bonding in its crystal structure, involving the carboxyl­ate groups of centrosymmetrically related pairs of molecules, further stabilized by C—H⋯O hydrogen bonding (Cox & Hickey, 2004).

Chemical Reactions and Properties

The chemical reactivity and properties of (4-Methylphenoxy)acetic acid derivatives are highlighted through their involvement in various reactions. For example, the polymerization reaction of 4-acetoxybenzoic acid and 6-acetoxy-2-naphthoic acid indicates a change from classical acidolysis to phenolysis mechanisms, shedding light on the reactive versatility of acetoxy-based compounds (Han et al., 1996).

Physical Properties Analysis

The physical properties of phenoxyacetic acid derivatives, such as (4-Methylphenoxy)acetic acid, can be inferred from studies on similar compounds. The crystal and molecular structure analysis, such as that of cyclo{tetrakis[(5-t-butyl-2-acetoxy-1,3-phenylene)methylene]}-acetic acid clathrate, reveals detailed insights into the molecular configurations and the stabilizing interactions within the crystal structures, contributing to understanding the physical properties of these compounds (Rizzoli et al., 1982).

Chemical Properties Analysis

The chemical properties of (4-Methylphenoxy)acetic acid derivatives are extensively studied through their synthesis, reactivity, and interaction mechanisms. The study of triorganotin(IV) complexes of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, for example, provides insights into the coordination chemistry and potential zwitterionic nature of phenoxyacetic acid derivatives, reflecting on their chemical properties and reactivity patterns (Baul et al., 2002).

Scientific Research Applications

Environmental Monitoring and Analysis

(4-Methylphenoxy)acetic acid, a related compound to 4-chloro-2-methylphenoxy acetic acid (MCPA), is significant in environmental studies. For instance, Omidi et al. (2014) developed a method using molecular imprinted polymer nanoparticles coupled with high-performance liquid chromatography for the trace determination of MCPA in environmental and biological samples. This technique aids in monitoring and controlling environmental pollution by pesticides, including MCPA (Omidi et al., 2014).

Water Contamination and Treatment

Research by Nuhu et al. (2012) focused on a sensitive method for determining phenoxy herbicides, including MCPA, in water. This study highlights the importance of monitoring water contamination by herbicides and the need for effective water treatment strategies to remove these contaminants (Nuhu et al., 2012).

Soil Adsorption and Degradation

Paszko et al. (2016) reviewed the adsorption and degradation of phenoxyalkanoic acid herbicides in soils, including MCPA. The study compared adsorption rates and degradation rates of these herbicides, providing insights into their potential for groundwater contamination (Paszko et al., 2016).

Photocatalytic Decomposition

A study by Topalov et al. (2001) investigated the photocatalytic decomposition of MCPA in aqueous suspensions containing TiO2. This research is vital for understanding how MCPA and related compounds can be broken down in water, potentially offering a method for decontaminating water sources (Topalov et al., 2001).

Effects on Microbial Communities

The study by Czarny et al. (2019) evaluated the impact of herbicidal ionic liquids, including MCPA, on microbial communities in anaerobic digesters. This research is crucial for understanding how such compounds affect microbial processes, which are essential in waste management and soil health (Czarny et al., 2019).

Plant and Soil Interaction

Research by Zhang et al. (2021) explored the effect of MCPA on tomato gene expression and rhizosphere bacterial communities. This study provides insights into how herbicides like MCPA affect plant growth and soil microbial ecology, which is crucial for sustainable agriculture (Zhang et al., 2021).

Safety And Hazards

“(4-Methylphenoxy)acetic acid” is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Future Directions

The future directions of “(4-Methylphenoxy)acetic acid” could involve its use in various chemical synthesis studies . Additionally, its structural similarity to MCPA suggests potential applications in the development of new herbicides .

Relevant Papers The relevant papers retrieved include studies on the synthesis and characterization of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)acetate . Another paper discusses the antioxidant and anti-inflammatory activities of the crude extracts of raw and fermented tomato pomace .

properties

IUPAC Name

2-(4-methylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O3/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTDDFBJWUWKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70240193
Record name (4-Methylphenoxy)acetic acid
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

R1295 is an integrin antagonist. As leukocyte integrins are key molecules in immune-mediated and inflammatory processes, R1295 may treat human inflammatory diseases such as rheumatoid arthritis.
Record name R1295
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Product Name

(4-Methylphenoxy)acetic acid

CAS RN

940-64-7
Record name (4-Methylphenoxy)acetic acid
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Record name p-Methylphenoxyacetic acid
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Record name 940-64-7
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Record name (4-Methylphenoxy)acetic acid
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Record name (4-methylphenoxy)acetic acid
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Record name P-METHYLPHENOXYACETIC ACID
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Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-(p-tolyloxy)acetate (200 mg, 1 mmol) in EtOH (10 ml) was added 10% NaOH solution (10 ml) at 26° C. The mixture was stirred for 30 min, concentrated then water (20 mL) added to it before washing with ethyl acetate (2×20 mL). The aqueous layer was acidified with 2N HCL until pH 3 and extracted with EA (2×20 ml). The organic layer was washed with brine (30 mL), dried over Na2SO4 and concentrated to give the title compound which was used in next step without further purification.
Quantity
200 mg
Type
reactant
Reaction Step One
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Quantity
10 mL
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Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Sodium hydride (0.86 g of 60% NaH in oil=0.516 g, 21.5 mmol) in oil dispersion was washed twice with 10 ml of hexane. THF was added (5 ml) and the mixture was cooled to -15° C. A solution of p-methylphenol (1.95 g, 18 mmol) in THF was then added, and the mixture was warmed to 25° C. for 1 hour. The THF was removed by distillation under vacuum and a solution of sodium chloroacetate (2.5 g, 22 mmol) in DMSO (50 ml) was added. The mixture was stirred at room temperature for 20 hours, then diluted with 300 ml. of water. The mixture was extracted twice with 50 ml. of hexane. The aqueous phase was acidified with 4N hydrochloric acid and the product was extracted twice with 100 ml. of ethyl acetate. The combined ethyl acetate layers were washed twice with 100 ml. water, dried over MgSO4, filtered, and the solvent was removed by distillation under reduced pressure to give 2.9 g of product as a white solid. Yield of product=97.6%.
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
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2.5 g
Type
reactant
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Quantity
50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
TA Molenaar‐Langeveld, S Ingemann… - Organic mass …, 1993 - Wiley Online Library
The loss of CH 2 from the molecular ion of phenoxyacetic acid and the expulsion of an Hatom from ionized anisole lead to phenoxymethylen ions, which fragment predominantly by CO …
Number of citations: 7 onlinelibrary.wiley.com
PJ Cox, G Hickey - Acta Crystallographica Section E: Structure …, 2004 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 60| Part 5| May 2004| Pages o771-o773 https://doi.org/10.1107/S1600536804007883 …
Number of citations: 7 scripts.iucr.org
DS Karanewsky, AJ Arthur, H Liu, B Chi, S Markison - Toxicology Reports, 2015 - Elsevier
A toxicological evaluation of a novel cooling agent, 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl) acetamide (S2227; CAS 1374760-95-8), was completed for the …
Number of citations: 4 www.sciencedirect.com
DB Donald, AJ Cessna, E Sverko… - Environmental health …, 2007 - ehp.niehs.nih.gov
Background Human health anomalies have been associated with pesticide exposure for people living in rural landscapes in the northern Great Plains of North America. Objective The …
Number of citations: 205 ehp.niehs.nih.gov
M Horvath, G Ditzelmüller, M Loidl… - Applied microbiology and …, 1990 - Springer
… Phenoxyacetic acid (PAA) and 4-methylphenoxyacetic acid (4-MPA) were converted relatively slowly. No intermediates such as phenols, catechols, and muconic acids were detected in …
Number of citations: 108 link.springer.com
L Haskelberg - The Journal of Organic Chemistry, 1947 - ACS Publications
Halogenated aryloxyacetic acids recently have attracted considerable interest as plant hormones and selective weed-killers (1, 9). The preparation usually has been carried out by …
Number of citations: 29 pubs.acs.org
A Takó, KH Ongania, K Wurst - Monatshefte für Chemie/Chemical Monthly, 1997 - Springer
The tricyclic 3,4-bridged β-lactames7 and8 containing a hetero atom as 3-substituent of the azetidin-2-one ring were synthesized by intramolecular radical cyclization usingcis-…
Number of citations: 0 link.springer.com
G Smith - IUCrData, 2017 - iucrdata.iucr.org
In the structure of the ammonium hydrogen salt of (3-chloro-2-methylphenoxy)acetic acid, NH4+·C18H17Cl2O6−, the dimeric anion comprises two inversion-related head-to-head …
Number of citations: 5 iucrdata.iucr.org
YHE Mohammed, P Thirusangu… - Biomedicine & …, 2017 - Elsevier
Neoplastic metastasis is a major process where tumor cells migrate from the primary tumor and colonize at other parts of our body to form secondary tumor. Cancer incidences are rising …
Number of citations: 21 www.sciencedirect.com
DSKAJ Arthur, H Liu - Metabolism Reviews, 2015 - researchgate.net
A toxicological evaluation of a novel cooling agent, 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl) acetamide (S2227; CAS 1374760-95-8), was completed for the …
Number of citations: 2 www.researchgate.net

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